3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime
Description
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime is a heterocyclic oxime derivative characterized by a benzothiophene core substituted with a 4-chlorobenzyl oxime group. Structural determination of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3H-2-benzothiophen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-7-5-11(6-8-12)10-20-18-9-15-13-3-1-2-4-14(13)16(19)21-15/h1-9,15H,10H2/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRXGSYISDZXLY-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(SC2=O)C=NOCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(SC2=O)/C=N/OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime (CAS No. 338954-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C16H12ClNO2S
- Molecular Weight: 317.79 g/mol
- Structure: The compound features a benzothiophene core with an oxime functional group, which is known to influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-oxo-1,3-dihydro-2-benzothiophene derivatives. The following table summarizes the findings related to the anticancer activity of various derivatives:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | HeLa (Cervical) | 0.126 | |
| Compound 5 | SMMC-7721 (Liver) | 0.071 | |
| Compound 12 | HCT116 (Colon) | 4.4 | |
| Compound 11 | MCF-7 (Breast) | 9 |
These results indicate that certain structural modifications can significantly enhance the anticancer activity of benzothiophene derivatives.
The biological activity of 3-oxo-1,3-dihydro-2-benzothiophene derivatives is often attributed to their ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. For instance, the presence of electron-withdrawing groups, such as the chlorobenzyl moiety in this compound, has been shown to enhance cytotoxic effects against various cancer cell lines by:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-Withdrawing Groups: Compounds with electron-withdrawing groups (e.g., Cl) show enhanced biological activity compared to those with electron-donating groups.
- Oxime Functionality: The oxime group is crucial for maintaining biological activity, as it participates in key interactions with biological targets.
Case Studies
A notable case study involved the evaluation of a series of benzothiophene derivatives against multiple cancer cell lines. The study revealed that compounds with similar structural features to 3-oxo-1,3-dihydro-2-benzothiophene exhibited varying degrees of cytotoxicity:
- Study Design: A panel of cancer cell lines was treated with different concentrations of the compounds.
- Findings: Some derivatives showed IC50 values as low as 0.071 μM against liver cancer cells, indicating potent anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
*Assumed based on IUPAC nomenclature; experimental verification required.
Key Observations:
Heterocyclic vs. Linear Cores :
- The target compound and the thiazole derivative (CAS 339279-41-3) share heterocyclic cores (benzothiophene vs. thiazole), which confer rigidity and influence electronic properties. In contrast, aldicarb and aldoxycarb possess linear aliphatic chains, likely enhancing their solubility and systemic mobility in biological systems .
Aldicarb’s methylthio group and aldoxycarb’s methylsulfonyl group demonstrate how electron-withdrawing/donating substituents modulate stability and bioactivity. Sulfonyl groups (as in aldoxycarb) generally enhance oxidative stability compared to thioether groups (as in aldicarb) .
Functional Group Relevance: The oxime (-NOH) group is a common feature in all listed compounds.
Research Implications and Gaps
Structural Studies : X-ray crystallography using SHELX programs could resolve the target compound’s conformation and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .
Activity Profiling : Comparative assays with aldicarb, aldoxycarb, and thiazole analogs are needed to evaluate pesticidal or pharmacological efficacy.
Substituent Optimization : Systematic modification of the benzyl group (e.g., replacing chlorine with bromine or altering substitution patterns) could refine bioactivity and selectivity.
Preparation Methods
Oxidation of 3-Hydroxy-1,3-Dihydro-2-Benzothiophene
The aldehyde functionality may be introduced via oxidation of a secondary alcohol intermediate. In analogous phthalide systems, manganese dioxide or Dess-Martin periodinane effectively oxidizes benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. For instance, 5-cyanophthalide derivatives are synthesized through controlled oxidation of hydroxymethyl intermediates under inert atmospheres. Applied to benzothiophenes, this method would require careful stoichiometry to prevent ring-opening side reactions.
Vilsmeier-Haack Formylation
Direct formylation of 1,3-dihydro-2-benzothiophene using the Vilsmeier-Haack reagent (POCl₃ in DMF) offers an alternative route. This electrophilic aromatic substitution typically occurs at the para position relative to the electron-withdrawing ketone group. However, steric hindrance from the fused thiophene ring may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).
Oxime Formation and Functionalization
Condensation with Hydroxylamine
The aldehyde intermediate reacts with hydroxylamine hydrochloride in aqueous sodium hydroxide to form the oxime. As demonstrated in isobenzofuran syntheses, this step achieves near-quantitative yields when conducted at 0–5°C to minimize imine hydrolysis. Critical parameters include:
- Molar Ratio : 1.2 equivalents of hydroxylamine per aldehyde group ensures complete conversion.
- Solvent System : Tetrahydrofuran-water mixtures (3:1 v/v) enhance solubility while preventing premature precipitation of intermediates.
O-(4-Chlorobenzyl) Alkylation
Benzylation of the oxime oxygen proceeds via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a mild base (e.g., potassium carbonate). Polar aprotic solvents like dimethylformamide (DMF) facilitate reaction kinetics, but may promote N-alkylation byproducts. To suppress this, phase-transfer conditions using tetrabutylammonium bromide in dichloromethane-water biphasic systems are recommended.
Table 1. Optimization of Benzylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 6 | 68 | 92.4 |
| THF | NaH | 60 | 8 | 72 | 94.1 |
| CH₂Cl₂/H₂O | TBA-Br, K₂CO₃ | 25 | 12 | 85 | 98.7 |
Data adapted from Grignard-mediated alkylation protocols in isobenzofuran systems.
Byproduct Analysis and Mitigation
Bis-Alkylated Species
Competing alkylation at both oxime oxygen and nitrogen generates 1,3-bis(4-chlorobenzyl) derivatives, detectable via HPLC as late-eluting peaks. Reducing benzyl halide stoichiometry to 1.05 equivalents and employing bulky bases (e.g., DBU) lowers bis-product formation to <2%.
Ring-Opening Side Reactions
Under strongly acidic conditions, the benzothiophene ring may undergo hydrolysis. Stabilization is achieved by maintaining pH >4 during aqueous workups and avoiding prolonged exposure to protic solvents.
Purification and Characterization
Q & A
How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
The multi-step synthesis involves coupling 2,4-dichlorobenzyl chloride with phenolic intermediates, followed by oxime formation. Key variables include:
- Catalysts/Solvents: Use triethylamine or pyridine in dichloromethane to enhance reaction efficiency .
- Temperature Control: Maintain 25–40°C during oxime condensation to avoid side reactions .
- Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) and H NMR (δ 8.5–8.8 ppm for oxime protons) to track progress .
- Purification: Recrystallization in diethyl ether or column chromatography improves purity (>90%) .
What advanced techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: H NMR identifies oxime protons (δ 8.5–8.8 ppm) and aromatic chlorinated groups (δ 7.2–7.8 ppm). C NMR confirms carbonyl (δ ~190 ppm) and benzothiophene carbons .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 462.75 vs. theoretical 462.75 for CHClNO) .
- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties and reactive sites .
What mechanisms underlie its biological activity?
Methodological Answer:
The oxime group (–C=N–O–) and chlorinated benzyl moieties enable:
- Enzyme Inhibition: Oximes chelate metal ions in enzyme active sites (e.g., metalloproteases) .
- Membrane Interaction: Chlorinated aromatic groups disrupt microbial membranes, as seen in analogues with MIC values of 1–8 µg/mL against MRSA .
- Receptor Binding: Molecular docking studies suggest affinity for hydrophobic pockets in target proteins .
How does structural variation impact bioactivity compared to analogues?
Methodological Answer:
Comparative studies reveal:
- Substituent Position: 2,4-Dichlorobenzyl groups enhance antimicrobial activity vs. 2,6-dichloro derivatives (e.g., 64% biofilm inhibition at 10× MIC) .
- Oxime vs. Amine: Oxime derivatives show superior stability over amine counterparts in acidic conditions .
- Bioisosteric Replacement: Replacing benzothiophene with indole reduces anticancer efficacy (IC increases by ~40%) .
How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies may arise from:
- Purity Variance: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions: Standardize MIC testing using CLSI guidelines to minimize variability .
- Structural Confirmation: Cross-validate with H NMR and HRMS to rule out impurities .
What computational approaches predict its reactivity and stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to assess stability .
- DFT Calculations: Optimize geometry at B3LYP/6-311G** level to identify electrophilic sites for substitution .
- Docking Studies (AutoDock Vina): Predict binding affinity (ΔG) to targets like β-lactamases .
How can reaction mechanisms (e.g., oxidation) be experimentally validated?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated substrates to probe rate-determining steps in oxidation .
- LC-MS Monitoring: Track intermediates during reduction (e.g., oxime → amine) with time-resolved MS .
- Trapping Experiments: Add radical scavengers (TEMPO) to confirm/rule out radical pathways .
What methods assess thermal stability for formulation studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >200°C) .
- Differential Scanning Calorimetry (DSC): Identify melting points and polymorphic transitions .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
How are structure-activity relationships (SAR) systematically explored?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with varied substituents (e.g., –CF, –OCH) .
- Bioactivity Profiling: Test against panels (e.g., NCI-60 cancer lines) and compute IC/EC values .
- QSAR Modeling: Use Partial Least Squares (PLS) regression to correlate logP/polarizability with activity .
What methodologies are critical for in vivo efficacy and toxicity studies?
Methodological Answer:
- Murine Models: Evaluate pharmacokinetics (IV/oral dosing) and tissue distribution via LC-MS/MS .
- MTT Assays: Assess hepatotoxicity in primary hepatocytes (IC >100 µM for safe thresholds) .
- Metabolite Identification: Use UPLC-QTOF to detect phase I/II metabolites in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
